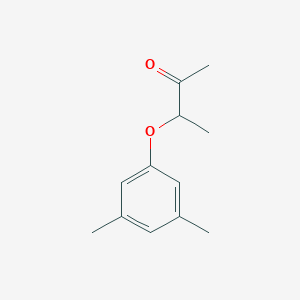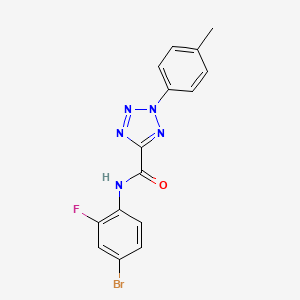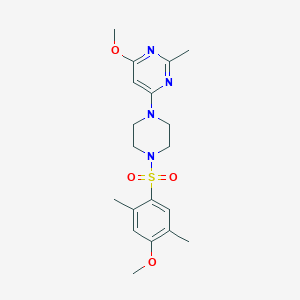
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” is a heterocyclic organic compound with a molecular weight of 137.18 . It is an oil at room temperature .
Molecular Structure Analysis
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” has a molecular formula of C7H11N3 . Its InChI code is 1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) .
Physical And Chemical Properties Analysis
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” is an oil at room temperature . It has a molecular weight of 137.18 .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
1,3,4-Oxadiazoles like 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole react with angle-strained alkenes and alkynes to yield mono- and bisadducts with loss of molecular nitrogen. This chemical behavior is utilized in the synthesis of various heterocyclic compounds, offering new routes to γ-pyrans and furan derivatives (Thalhammer, Wallfahrer, & Sauer, 1988).
Antifungal Applications
In agricultural research, certain 1,3,4-oxadiazole derivatives have shown potential as fungicides. Their structure-activity relationships were evaluated against major rice diseases in China, indicating their utility in crop protection (Chen, Li, & Han, 2000).
Antimicrobial Agents
Synthesized 1,3,4-oxadiazole derivatives bearing pyrazole moiety have been evaluated for their antibacterial and antifungal activities. Compounds with this structure exhibited significant antimicrobial properties against various bacterial and fungal strains, highlighting their potential in medical applications (Malladi, Isloor, Peethambar, & Fun, 2014).
Pharmacological Potential
1,3,4-Oxadiazole and pyrazole derivatives have been studied for their pharmacological potential in various applications such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Their effects were assessed through computational and experimental methods, indicating diverse biological activities (Faheem, 2018).
Corrosion Inhibition
These compounds have been assessed for their corrosion inhibition ability towards mild steel in acidic environments. Studies include physicochemical and theoretical investigations, revealing their protective properties against corrosion (Ammal, Prajila, & Joseph, 2018).
Anticancer Research
1,3,4-Oxadiazole derivatives, particularly those incorporating pyrazole moieties, have shown promising anticancer properties. They have been synthesized and characterized for their ability to inhibit cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Jose, 2017).
Optical Properties
These compounds have also been studied for their optical properties. The fluorescence spectral characteristics of 5-(3-aryl-1H-pyrazol-5-yl)-1,3,4-oxadiazole derivatives were investigated, showing potential for applications in materials science (Ge et al., 2014).
Mécanisme D'action
Safety and Hazards
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” has been classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-ethyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-9-11-10(15-14-9)8-5-7(12-13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZIWRDYUUYWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)



![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)



![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)
![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)
![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)
![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)